3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid
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Overview
Description
Dipeptide diaminobutyroyl benzylamide (acetate) is a synthetic peptide that mimics the action of Waglerin-1, a peptide found in the venom of the temple viper (Tropidolaemus wagleri). It is known for its ability to induce muscle relaxation by acting as a muscarinic acetylcholine receptor antagonist . This compound is widely used in cosmetic formulations for its anti-wrinkle properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipeptide diaminobutyroyl benzylamide (acetate) involves the coupling of β-alanine, proline, and 2,4-diaminobutyric acid, followed by the attachment of a benzylamide group. The reaction conditions typically include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of dipeptide diaminobutyroyl benzylamide (acetate) follows a similar synthetic route but on a larger scale. The process involves the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Dipeptide diaminobutyroyl benzylamide (acetate) primarily undergoes substitution reactions due to the presence of amino groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides in the presence of a base such as triethylamine.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original peptide, which can have different biological activities .
Scientific Research Applications
Dipeptide diaminobutyroyl benzylamide (acetate) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in muscle relaxation and neurotransmission.
Medicine: Explored for its potential in anti-wrinkle treatments and other cosmetic applications.
Industry: Incorporated into various cosmetic formulations for its anti-aging properties
Mechanism of Action
The compound exerts its effects by blocking the nicotinic acetylcholine receptors on muscle cells. This inhibition prevents the uptake of sodium ions, leading to muscle relaxation. The molecular target is the muscular nicotinic acetylcholine receptor (mnAChR), and the pathway involves the inhibition of neuronal transmission .
Comparison with Similar Compounds
Similar Compounds
Argireline: Another peptide used in anti-wrinkle formulations, known for its ability to inhibit neurotransmitter release.
Leuphasyl: A peptide that reduces the depth of wrinkles caused by facial muscle contractions.
Uniqueness
Dipeptide diaminobutyroyl benzylamide (acetate) is unique due to its specific mimicry of Waglerin-1, providing a targeted mechanism of action that results in effective muscle relaxation and wrinkle reduction .
Properties
IUPAC Name |
3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTMWVDSVJOEEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CCC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359095 |
Source
|
Record name | 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112579-43-8 |
Source
|
Record name | 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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